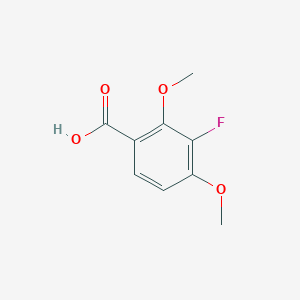![molecular formula C18H17N3O2S B2626448 2-[(4-nitrophenyl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile CAS No. 361984-48-7](/img/structure/B2626448.png)
2-[(4-nitrophenyl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-nitrophenyl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is fused with a cycloheptane ring, which is a seven-membered carbon ring. The molecule also contains a nitrophenyl group, a methylsulfanyl group, and a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrophenyl, methylsulfanyl, and nitrile groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The nitrophenyl, methylsulfanyl, and nitrile groups are all reactive and could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique
Application in Crystallography
Scientific Field
Crystallography and Structural Chemistry
Summary of Application
This compound has been utilized in the field of crystallography to determine the crystal structure of related organic compounds. The nitrophenyl group plays a significant role in the stabilization of the crystal structure through intermolecular interactions.
Methods of Application
The compound is synthesized and then crystallized. X-ray diffraction analysis is performed to determine the crystal structure. Parameters such as cell dimensions, space group, and hydrogen bonding patterns are meticulously recorded.
Results and Outcomes
The results typically include detailed crystallographic data, such as unit cell dimensions, space group, and atomic coordinates. The presence of the nitrophenyl group contributes to the formation of a stable crystal lattice, often resulting in high-resolution crystal structures .
Application in Organic Synthesis
Scientific Field
Organic Chemistry and Synthesis
Summary of Application
In organic synthesis, this compound serves as an intermediate for the synthesis of various heterocyclic compounds. Its reactivity is explored in different organic reactions, including nucleophilic substitution and cyclization.
Methods of Application
The compound is reacted with various reagents under controlled conditions to synthesize target molecules. Techniques like reflux, distillation, and chromatography are employed to purify the products.
Results and Outcomes
The outcomes include the successful synthesis of new molecules with potential pharmacological activities. The yields, purity, and structural confirmation of the synthesized compounds are reported, often with high selectivity and efficiency .
Application in Medicinal Chemistry
Scientific Field
Medicinal Chemistry and Drug Discovery
Summary of Application
This compound is investigated for its potential as a precursor in the development of therapeutic agents. Its structural motif is common in molecules with biological activity.
Methods of Application
The compound is incorporated into larger molecules to assess its impact on biological activity. Assays are conducted to evaluate the efficacy and selectivity of the resultant compounds against various biological targets.
Results and Outcomes
The results often include IC50 values, which indicate the potency of the compound against a particular enzyme or receptor. Modifications to the core structure can lead to significant improvements in activity and selectivity .
Application in Material Science
Scientific Field
Material Science and Engineering
Summary of Application
The compound’s unique structure makes it a candidate for the design of novel materials with specific optical or electronic properties.
Methods of Application
The compound is used in the synthesis of polymers or small molecules that form part of materials with desired properties. Spectroscopic techniques are used to analyze the materials.
Results and Outcomes
Findings may include the development of materials with enhanced conductivity, fluorescence, or stability. The compound’s role in improving these properties is highlighted through comparative studies .
Application in Environmental Chemistry
Scientific Field
Environmental Chemistry and Sensor Development
Summary of Application
The compound’s reactivity with specific metals makes it suitable for use in sensors for environmental monitoring, particularly for the detection of heavy metals.
Methods of Application
The compound is incorporated into sensor devices, and its interaction with various metal ions is studied. The changes in optical properties upon metal binding are measured.
Results and Outcomes
The sensors developed using this compound exhibit high sensitivity and selectivity for certain metal ions. The detection limits and response times are quantified, demonstrating the compound’s potential in environmental applications .
Application in Analytical Chemistry
Scientific Field
Analytical Chemistry and Chromatography
Summary of Application
This compound is used as a stationary phase in chromatographic methods to separate complex mixtures based on the interactions with its functional groups.
Methods of Application
The compound is immobilized on a solid support and used in chromatographic columns. The separation efficiency is evaluated using various analytes.
Results and Outcomes
The chromatographic columns containing this compound show improved resolution and shorter run times for certain analytes. The compound’s effectiveness as a stationary phase is demonstrated through enhanced separation profiles .
Application in Pharmacology
Scientific Field
Pharmacology and Therapeutics
Summary of Application
This compound is studied for its pharmacokinetic properties and potential as a drug candidate. Its ability to interact with various biological targets is of particular interest.
Methods of Application
The compound undergoes various in vitro and in vivo tests to determine its absorption, distribution, metabolism, and excretion (ADME) properties. Animal models are often used to assess its therapeutic potential.
Results and Outcomes
The pharmacological studies may reveal the compound’s bioavailability, half-life, and efficacy in treating specific conditions. The data can include dose-response curves and therapeutic indices .
Application in Biochemistry
Scientific Field
Biochemistry and Molecular Biology
Summary of Application
The compound’s role in modulating biochemical pathways is explored. It may serve as an inhibitor or activator of certain enzymes or receptors.
Methods of Application
Biochemical assays are conducted to study the interaction of the compound with enzymes or receptors. Techniques like enzyme kinetics and ligand-binding studies are utilized.
Results and Outcomes
The findings often include kinetic parameters such as Km and Vmax, and binding affinities. The compound’s impact on cellular pathways and its potential therapeutic applications are discussed .
Application in Chemical Biology
Scientific Field
Chemical Biology and Drug Design
Summary of Application
The compound is used as a chemical probe to dissect biological processes and identify new drug targets.
Methods of Application
Chemical genetic screens are performed using the compound to identify its effects on cellular phenotypes. High-throughput screening may be employed to discover its interactions with a broad range of proteins.
Results and Outcomes
The results can lead to the identification of novel targets for drug discovery. The compound’s selectivity and potency in modulating specific biological functions are key outcomes .
These additional applications showcase the versatility of the compound in various scientific fields. The compound’s potential in pharmacology, biochemistry, and chemical biology opens up new avenues for research and therapeutic development. The detailed methods and results are based on the synthesis and functionalization of related pyridopyrimidines and their biological activities, as reported in the literature .
Safety And Hazards
Orientations Futures
The future directions for research on this compound would depend on its potential applications. If it has promising properties for a particular application, such as in medicine or materials science, further studies could be conducted to optimize its synthesis, understand its properties better, and explore its potential uses .
Propriétés
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c19-11-15-10-14-4-2-1-3-5-17(14)20-18(15)24-12-13-6-8-16(9-7-13)21(22)23/h6-10H,1-5,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCMJJUYBQGICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(N=C2CC1)SCC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

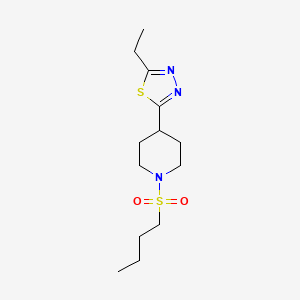
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide](/img/structure/B2626367.png)
![N-(benzotriazol-1-ylmethyl)-N-[2-(benzotriazol-1-ylmethylsulfanyl)ethyl]-4-methylbenzamide](/img/structure/B2626368.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2626371.png)
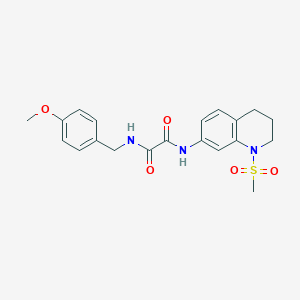
![1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2626373.png)
![1,7-dimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2626374.png)
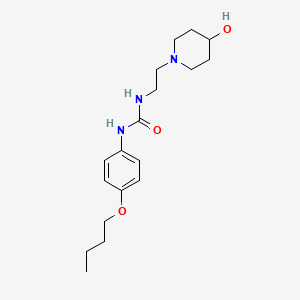

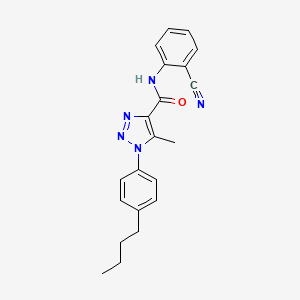
![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide](/img/structure/B2626380.png)
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2626382.png)
![3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/no-structure.png)
